2-(Pentan-2-yl)azetidine
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Overview
Description
2-(Pentan-2-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(Pentan-2-yl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction involves an imine and an alkene component to form azetidines. This method is efficient but has limited success due to inherent challenges.
Nucleophilic Substitution: Azetidines can be synthesized via nucleophilic substitution reactions with nitrogen nucleophiles.
Reduction of β-Lactams: Another method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This method involves the ring-opening of highly strained azabicyclobutanes.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert azetidines into more saturated compounds.
Substitution: Azetidines can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .
Scientific Research Applications
2-(Pentan-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and incorporation into bioactive molecules.
Medicine: Explored for its pharmacokinetic properties and metabolic stability in drug development.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pentan-2-yl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug development or materials science .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
2-(Pentan-2-yl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-pentan-2-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
UDLJUIXYKAACOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCN1 |
Origin of Product |
United States |
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